molecular formula C21H24N2O5 B8204446 4-Fmoc-1-piperazineacetic acid hydrate

4-Fmoc-1-piperazineacetic acid hydrate

Cat. No.: B8204446
M. Wt: 384.4 g/mol
InChI Key: JKKYLQKTKJFMNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fmoc-1-piperazineacetic acid hydrate, with a purity of ≥97.0%, is a compound widely used in the field of peptide synthesis. It is known for its role as a building block in the synthesis of various peptides and proteins. The compound has the molecular formula C21H22N2O4 · xH2O and a molecular weight of 366.41 (anhydrous basis) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fmoc-1-piperazineacetic acid hydrate typically involves the reaction of 4-Fmoc-piperazine with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity. The reaction conditions often include the use of solvents such as dichloromethane or methanol, and the reaction is typically conducted at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or chromatography techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Fmoc-1-piperazineacetic acid hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of Fmoc-protected derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 4-Fmoc-1-piperazineacetic acid hydrate involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the piperazine ring, preventing unwanted reactions during the synthesis process. The compound interacts with various molecular targets and pathways involved in peptide bond formation, ensuring the selective and efficient synthesis of peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its high purity (≥97.0%) and its role as a versatile building block in peptide synthesis. Its ability to protect the amino group during synthesis makes it a valuable tool in the development of complex peptides and proteins .

Properties

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4.H2O/c24-20(25)13-22-9-11-23(12-10-22)21(26)27-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,19H,9-14H2,(H,24,25);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKYLQKTKJFMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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